molecular formula C20H12Cl2N2O4 B11553894 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 2,4-dichlorobenzoate

2-nitro-4-[(E)-(phenylimino)methyl]phenyl 2,4-dichlorobenzoate

Cat. No.: B11553894
M. Wt: 415.2 g/mol
InChI Key: FYPQMYHZJXWBCQ-UHFFFAOYSA-N
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Description

2-nitro-4-[(E)-(phenylimino)methyl]phenyl 2,4-dichlorobenzoate is an organic compound that features both nitro and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 2,4-dichlorobenzoate typically involves a multi-step process. One common method includes the nitration of a suitable aromatic precursor, followed by the formation of the imine linkage and subsequent esterification with 2,4-dichlorobenzoic acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-[(E)-(phenylimino)methyl]phenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-nitro-4-[(E)-(phenylimino)methyl]phenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imine linkage can interact with nucleophiles. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-4-[(E)-(phenylimino)methyl]phenyl 2,4-dichlorobenzoate is unique due to the presence of both nitro and imine functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity also allows for diverse applications in various fields of research.

Properties

Molecular Formula

C20H12Cl2N2O4

Molecular Weight

415.2 g/mol

IUPAC Name

[2-nitro-4-(phenyliminomethyl)phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C20H12Cl2N2O4/c21-14-7-8-16(17(22)11-14)20(25)28-19-9-6-13(10-18(19)24(26)27)12-23-15-4-2-1-3-5-15/h1-12H

InChI Key

FYPQMYHZJXWBCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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